
GSK2194069
Descripción general
Descripción
GSK2194069 es un compuesto orgánico sintético conocido por sus potentes efectos inhibitorios sobre la sintetasa de ácidos grasos, específicamente dirigido a la actividad reductasa de β-cetoacilo.
Aplicaciones Científicas De Investigación
Scientific Research Applications
- Cancer Treatment : GSK2194069 has been extensively studied for its effects on various cancer cell lines, including breast, prostate, and lung cancers. It has demonstrated the ability to completely block de novo fatty acid synthesis in multiple cancer types, making it a promising candidate for cancer therapy.
- Metabolic Studies : Research indicates that this compound alters metabolic fluxes within cells. For instance, stable isotope tracing studies have shown that treatment with this compound leads to significant changes in the labeling patterns of metabolites derived from glucose and glutamine, indicating its impact on cellular metabolism .
- Preclinical Models : In preclinical studies, this compound has been evaluated for its therapeutic efficacy in models of hepatocellular carcinoma (HCC) and other neoplasms. These studies suggest that FASN inhibition can lead to reduced tumor growth and improved survival rates in animal models .
Case Study 1: Breast Cancer Cell Lines
A study involving BT-474 breast cancer cells treated with this compound showed a marked decrease in cell viability and significant metabolic perturbations. The treatment resulted in a substantial accumulation of malonate and succinate, confirming the effectiveness of this compound as a FASN inhibitor .
Metabolite | Control (µM) | This compound (µM) | Fold Change |
---|---|---|---|
Malonate | 0 | 750-1500 | 750-1500 |
Succinate | 0 | 7-15 | 7-15 |
Case Study 2: Prostate Cancer
In LNCaP-LN3 prostate cancer cells, this compound was shown to significantly inhibit cell proliferation in a concentration-dependent manner. The IC50 value for this compound was reported at approximately 0.0604 µM, highlighting its potency as a FASN inhibitor compared to other compounds like Fasnall .
Compound | IC50 (µM) |
---|---|
This compound | 0.0604 |
Fasnall | 3.71 |
TVB-3166 | 0.0736 |
Therapeutic Implications
The inhibition of FASN by this compound presents several therapeutic implications:
- Targeting Lipid Metabolism : By disrupting lipid biosynthesis pathways, this compound may enhance the efficacy of existing cancer therapies.
- Combination Therapies : Its use in combination with other agents could potentially overcome resistance mechanisms in cancer cells.
- Broader Applications : Beyond oncology, understanding the role of FASN inhibition may lead to novel treatments for metabolic disorders associated with dysregulated lipid metabolism.
Mecanismo De Acción
GSK2194069 ejerce sus efectos inhibiendo específicamente la actividad reductasa de β-cetoacilo de la sintetasa de ácidos grasos. Esta enzima es crucial para la síntesis de novo de ácidos grasos de cadena larga. Al unirse al sitio activo de la enzima, this compound evita la reducción de los intermediarios β-cetoacilo, deteniendo así la síntesis de ácidos grasos. Esta inhibición conduce a una disminución de los niveles de lípidos celulares, lo que es particularmente perjudicial para las células cancerosas que dependen de la síntesis de ácidos grasos para el crecimiento y la supervivencia .
Análisis Bioquímico
Biochemical Properties
GSK2194069 acts with potent efficacy on acetoacetyl-CoA and NADPH, with IC50 or Ki values of 4.8 nM and 5.6 nM respectively . This interaction inhibits the expression of FAS in cancer cells .
Cellular Effects
In vitro studies have shown that this compound can inhibit fatty acid synthase (FAS) in cancer cell lines without reducing FAS production protein level . It also decreases phosphatidylcholine levels in A549 cells, correlating with the decreased palmitate synthesis .
Molecular Mechanism
This compound selectively inhibits the β-ketoacyl reductase (KR) activity of fatty acid synthase (FASN) in a reversible manner . It targets FAS in its NADPH-bound form, while exhibiting little or no potency toward FAS β-ketoacyl synthase (KS), β-hydroxyoacyl dehydratase (DH), enoyl reductase (ER), or thioesterase (TE) domain activity .
Temporal Effects in Laboratory Settings
It has been shown to effectively inhibit de novo FA synthesis in cancer cultures .
Metabolic Pathways
This compound is involved in the metabolic pathway of fatty acid synthesis . It interacts with enzymes such as β-ketoyl reductase (KR) of fatty acid synthase (FASN) and affects the production of acetoacetyl-CoA and NADPH .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de GSK2194069 implica múltiples pasos, comenzando con la preparación de la estructura central de triazolona. Los pasos clave incluyen:
Formación del anillo de triazolona: Esto se logra mediante una reacción de ciclización que involucra precursores apropiados.
Introducción del grupo benzofuran-5-ilo: Este paso implica una reacción de acoplamiento para unir la porción de benzofurano al núcleo de triazolona.
Adición del grupo ciclopropanocarbonilo: Esto se hace típicamente a través de una reacción de acilación utilizando cloruro de ciclopropanocarbonilo
Métodos de producción industrial
La producción industrial de this compound sigue rutas sintéticas similares pero a mayor escala. El proceso involucra la optimización de las condiciones de reacción para garantizar un alto rendimiento y pureza. Las consideraciones clave incluyen:
Temperatura y tiempo de reacción: Controlados cuidadosamente para maximizar el rendimiento.
Pasos de purificación: Típicamente incluyen recristalización o cromatografía para lograr la pureza deseada
Análisis De Reacciones Químicas
Tipos de reacciones
GSK2194069 experimenta varios tipos de reacciones químicas, que incluyen:
Oxidación: El compuesto puede oxidarse en condiciones específicas, lo que lleva a la formación de derivados oxidados.
Reducción: Las reacciones de reducción pueden modificar los grupos funcionales dentro de la molécula.
Sustitución: Pueden ocurrir varias reacciones de sustitución, particularmente en las porciones de benzofurano y triazolona
Reactivos y condiciones comunes
Agentes oxidantes: Como permanganato de potasio o peróxido de hidrógeno.
Agentes reductores: Incluyendo borohidruro de sodio o hidruro de litio y aluminio.
Reactivos de sustitución: Tales como halógenos o nucleófilos en condiciones apropiadas
Productos principales
Los productos principales formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación puede producir derivados hidroxilados, mientras que la reducción puede conducir a productos desoxigenados .
Comparación Con Compuestos Similares
Compuestos similares
Orlistat: Otro inhibidor de la sintetasa de ácidos grasos, utilizado principalmente como medicamento para bajar de peso.
C75: Un compuesto sintético que inhibe la sintetasa de ácidos grasos y ha mostrado potencial en la investigación del cáncer
Singularidad de GSK2194069
This compound es único debido a su alta especificidad y potencia en la inhibición de la actividad reductasa de β-cetoacilo de la sintetasa de ácidos grasos. A diferencia de otros inhibidores, exhibe efectos fuera del objetivo mínimos y tiene un mecanismo de acción bien caracterizado. Esto lo convierte en una herramienta valiosa tanto en investigación como en posibles aplicaciones terapéuticas .
Actividad Biológica
GSK2194069 is a potent inhibitor of human fatty acid synthase (hFASN), with significant implications for cancer therapy and viral infection management. This compound has garnered attention due to its ability to inhibit lipid synthesis and its potential therapeutic applications in various malignancies.
Chemical Structure and Properties
- Chemical Name: 4-[4-(5-Benzofuranyl)phenyl]-5-[[(3S)-1-(cyclopropylcarbonyl)-3-pyrrolidinyl]methyl]-2,4-dihydro-3H-1,2,4-triazol-3-one
- Molecular Formula: C25H24N4O3
- Purity: ≥99%
- IC50 (hFASN): 7.7 nM
- EC50 (A549 cells): 15 nM
- EC50 (SARS-CoV-2): 0.9 nM
Biological Activity
This compound exhibits a range of biological activities primarily through its inhibition of fatty acid synthase, which plays a critical role in lipid metabolism and cellular proliferation.
-
FASN Inhibition:
- This compound selectively inhibits the ketoacyl reductase domain of hFASN, disrupting the fatty acid synthesis pathway.
- This inhibition leads to the accumulation of malonyl-CoA and succinate in treated cells, indicating a metabolic shift away from lipid synthesis towards other pathways such as glycolysis .
-
Impact on Cancer Cells:
- In vitro studies have shown that this compound significantly reduces the proliferation of A549 non-small-cell lung cancer cells. The compound's effectiveness is evidenced by an EC50 of 15 nM, demonstrating its potency in inhibiting cancer cell growth .
- In vivo studies revealed that administration of this compound resulted in reduced tumor sizes in mouse models, suggesting its potential as a therapeutic agent against tumors .
- Viral Infection Inhibition:
Comparative Analysis with Other FASN Inhibitors
To understand the unique profile of this compound, it is essential to compare it with other known FASN inhibitors:
Compound | IC50 (hFASN) | EC50 (Cancer Cells) | Mechanism of Action |
---|---|---|---|
This compound | 7.7 nM | 15 nM | Selective ketoacyl reductase inhibitor |
Orlistat | Not specified | Varies | Lipase inhibitor; less selective |
TVB-3166 | 60.4 nM | Not specified | Reversible FASN inhibitor |
Fasnall | Not specified | Varies | Multi-domain FASN inhibitor |
Case Study: Breast Cancer Metabolism
A study investigating the effects of this compound on breast cancer cells demonstrated that treatment led to significant metabolic alterations:
- The compound caused a marked decrease in palmitic acid labeling from glucose and glutamine sources, indicating effective inhibition of fatty acid synthesis pathways .
- Accumulation of metabolic intermediates such as malonyl-CoA was observed, which is consistent with the expected outcomes from FASN inhibition .
Research Findings on Metabolic Shifts
Further research revealed that this compound not only inhibits fatty acid synthesis but also alters the overall metabolic landscape of cancer cells:
- The compound caused a significant increase in intracellular levels of malonate (up to 1500-fold) and succinate (7 to 15-fold), reinforcing its role as a potent metabolic modulator .
- These metabolic changes were correlated with reduced cell proliferation, emphasizing the importance of lipid metabolism in cancer cell growth dynamics .
Propiedades
IUPAC Name |
4-[4-(1-benzofuran-5-yl)phenyl]-3-[[(3S)-1-(cyclopropanecarbonyl)pyrrolidin-3-yl]methyl]-1H-1,2,4-triazol-5-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N4O3/c30-24(18-1-2-18)28-11-9-16(15-28)13-23-26-27-25(31)29(23)21-6-3-17(4-7-21)19-5-8-22-20(14-19)10-12-32-22/h3-8,10,12,14,16,18H,1-2,9,11,13,15H2,(H,27,31)/t16-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQTPWCUIYUOEMG-INIZCTEOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)N2CCC(C2)CC3=NNC(=O)N3C4=CC=C(C=C4)C5=CC6=C(C=C5)OC=C6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@@H]1CC2=NNC(=O)N2C3=CC=C(C=C3)C4=CC5=C(C=C4)OC=C5)C(=O)C6CC6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1332331-08-4 | |
Record name | 1332331-08-4 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.